![molecular formula C18H24N4O2 B2801107 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2320222-18-0](/img/structure/B2801107.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
- Stereoselective Synthesis : This compound's active metabolite was synthesized and analyzed for its stereochemistry. This process involved stereospecific hydroboration and stereoselective reduction, demonstrating the compound's potential in stereochemical manipulations and syntheses in organic chemistry (Chen et al., 2010).
Biological Activity and Applications
- Antibacterial Activity : A study synthesized and examined the antibacterial properties of certain derivatives, highlighting the compound's relevance in developing new antibacterial agents (Al-Smaisim, 2012).
- Synthesis of Diverse Compounds : It has been used as a starting material to generate a structurally diverse library of compounds, indicating its utility in creating a wide range of chemically varied entities (Roman, 2013).
- Unusual Reaction Behavior : The compound demonstrated unique behavior in aza-Michael reaction with crotonaldehyde, leading to the formation of certain dioxan-ol derivatives, showing its potential in exploring unusual chemical reactions (Khachatryan et al., 2017).
Chemical Synthesis and Derivatives
- Synthesis of Muscarinic Activities : The synthesis of derivatives of this compound showed potency as muscarinic ligands, indicating its potential in neurological research and drug development (Wadsworth et al., 1992).
- Derivative Synthesis for Antimicrobial Activity : Derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, suggesting its application in developing new therapeutic agents (Govindaraju et al., 2012).
Other Relevant Studies
- Synthesis and Docking Study : There was a study involving the synthesis and molecular docking analysis of new derivatives as potential anticancer and antimicrobial agents (Katariya et al., 2021).
- Toxicological Evaluation : A toxicological evaluation of novel bitter modifying flavour compounds related to this chemical was conducted, essential for assessing safety in food and beverage applications (Karanewsky et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)24-20-12)6-7-18(23)22-14-4-5-15(22)11-16(10-14)21-9-3-8-19-21/h3,8-9,14-16H,4-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWHDQPBVNZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one |
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